3-(Methoxymethyl)pyrrolidin-2-one
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Overview
Description
“3-(Methoxymethyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 148520-27-8 . It has a molecular weight of 129.16 . The IUPAC name for this compound is 3-(methoxymethyl)-2-pyrrolidinone . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(Methoxymethyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of “3-(Methoxymethyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
The pyrrolidine ring in “3-(Methoxymethyl)pyrrolidin-2-one” and its derivatives are involved in various chemical reactions . These reactions are influenced by steric factors and can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Physical And Chemical Properties Analysis
“3-(Methoxymethyl)pyrrolidin-2-one” is a liquid at room temperature . It has a molecular weight of 129.16 .Scientific Research Applications
Chemical Transformations
3-(Methoxymethyl)pyrrolidin-2-one is involved in several chemical transformations. For example, 3-Methoxypiperidines can be converted into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide, which proceeds via an intermediate bicyclic aziridinium ion. This transformation is noteworthy as it represents a rare conversion of piperidines into pyrrolidines (Tehrani et al., 2000).
Crystallography and Molecular Structure
Studies on related compounds like 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one have contributed to the understanding of molecular structures and crystallography. For instance, the pyrrolidin-2-one ring in this compound adopts an envelope conformation with certain substituents being mutually cis. This type of structural analysis helps in understanding intermolecular interactions and molecular arrangements in crystals (Mohammat et al., 2008).
Potential Medical Applications
Compounds derived from 3-(Methoxymethyl)pyrrolidin-2-one have been explored for medical applications. For example, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds were found to have comparable anti-inflammatory activities to indomethacin, with reduced ulcerogenic effects, making them potential candidates for clinical applications (Ikuta et al., 1987).
Synthesis and Functionalization
3-(Methoxymethyl)pyrrolidin-2-one plays a role in the synthesis and functionalization of various compounds. For instance, pyrrole coupling chemistry involving derivatives of pyrrolidin-2-ones has led to the development of materials with promising electrochromic and ion receptor properties. These materials exhibit strong stability, reversible redox processes, and good electrochromic properties, making them suitable for practical applications like metal recovery and ion sensors (Mert et al., 2013).
Magnetic and Optical Properties
The compound has also been used in the synthesis of new families of lanthanide clusters. These clusters display dual physical properties such as single-molecule magnetism behavior and intense red photoluminescence, which are of significant interest in the fields of magnetics and optics (Alexandropoulos et al., 2011).
Safety And Hazards
The safety data sheet for “3-(Methoxymethyl)pyrrolidin-2-one” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
3-(methoxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-4-5-2-3-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEMPDFELJHZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)pyrrolidin-2-one | |
CAS RN |
148520-27-8 |
Source
|
Record name | 3-(methoxymethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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